(E)-4-(Dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide, commonly known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMABN is a synthetic compound that was first synthesized in the laboratory and has since been studied extensively for its potential applications in various fields.
Mechanism of Action
DMABN works by binding to specific receptors in the body, which leads to changes in cellular signaling pathways. This, in turn, leads to changes in the biochemical and physiological functions of the body. DMABN has been shown to have a high affinity for nicotinic acetylcholine receptors, which are involved in cognitive function and memory.
Biochemical and Physiological Effects
DMABN has been shown to have a range of biochemical and physiological effects on the body. It has been shown to enhance cognitive function and memory in animal models, and it has also been shown to have anti-inflammatory and analgesic effects. DMABN has also been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMABN is its high affinity for specific receptors, which makes it an excellent tool for studying receptor binding properties. DMABN is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the main limitations of DMABN is its potential toxicity, which requires careful handling and monitoring.
Future Directions
DMABN has shown significant potential for applications in various fields, including drug discovery and neuroscience. Future research could focus on further elucidating the mechanism of action of DMABN and identifying new drug targets. Additionally, research could focus on developing new synthetic methods for DMABN that are more efficient and environmentally friendly. Finally, further research could be conducted to explore the potential applications of DMABN in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, DMABN is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMABN has been studied extensively for its potential applications in various fields, including drug discovery and neuroscience. It has been shown to have a range of biochemical and physiological effects on the body and has significant potential for future research.
Synthesis Methods
DMABN can be synthesized using a simple and efficient method that involves the reaction of N-(1-ethylsulfonylpyrrolidin-2-yl)methyl-4-nitrobenzamide with dimethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified using different techniques.
Scientific Research Applications
DMABN has been studied extensively for its potential applications in scientific research. It has been used as a probe to study the binding properties of different receptors, including nicotinic acetylcholine receptors and GABA receptors. DMABN has also been used to study the mechanism of action of different drugs and to identify new drug targets.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-4-20(18,19)16-10-5-7-12(16)11-14-13(17)8-6-9-15(2)3/h6,8,12H,4-5,7,9-11H2,1-3H3,(H,14,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPFVQMUWDGGSM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1CNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC1CNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide |
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